1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide features a 5-oxopyrrolidine-3-carboxamide core substituted with a 3-chloro-4-fluorophenyl group at position 1 and a 1-methyl-1H-pyrazol-4-yl moiety at the amide nitrogen. This structure combines electron-withdrawing halogen atoms (Cl, F) and a heteroaromatic pyrazole, which may influence pharmacological properties such as target binding, solubility, and metabolic stability.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c1-20-8-10(6-18-20)19-15(23)9-4-14(22)21(7-9)11-2-3-13(17)12(16)5-11/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLOBVBMUKSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrazole moiety: This step may involve the reaction of a suitable pyrazole derivative with the intermediate compound.
Substitution on the phenyl ring:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound’s 5-oxopyrrolidine-3-carboxamide core is shared with several analogs, but substituent variations significantly alter properties:
Key Observations :
- Enamine Ltd Analog (Entry 2): Replacing the 3-Cl-4-F-phenyl group with a tert-butyl group reduces molecular weight (256.06 vs. ~330 estimated for the target compound) and likely enhances lipophilicity.
- The 4-fluorobenzyl substituent mirrors the halogenation in the target compound but at a different position .
- Pyrazole Derivatives (Entry 4) : While structurally distinct (pyrazole core vs. pyrrolidine), the 3-chlorophenylsulfanyl and trifluoromethyl groups highlight the prevalence of halogenated and electron-withdrawing substituents in bioactive compounds .
Pharmacological and Physicochemical Data
Limited data are available in the provided evidence:
- The tert-butyl group may enhance membrane permeability compared to the target compound’s polar 3-Cl-4-F-phenyl group .
- Synthetic Yield Considerations: The 34% yield for the imidazolidinone hybrid (Entry 3) suggests synthetic challenges in introducing multiple aromatic substituents, which could limit scalability compared to simpler analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
